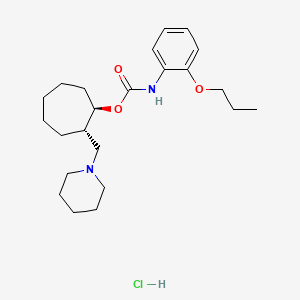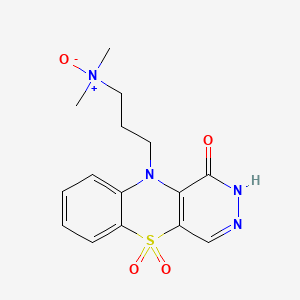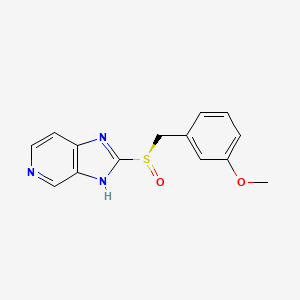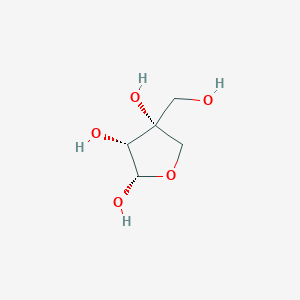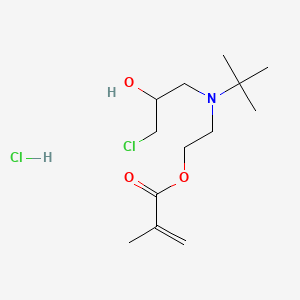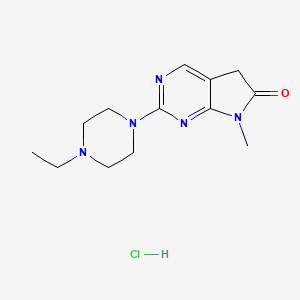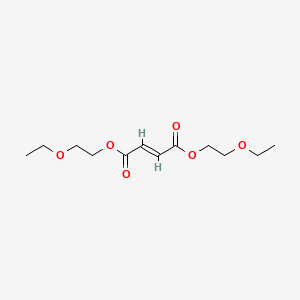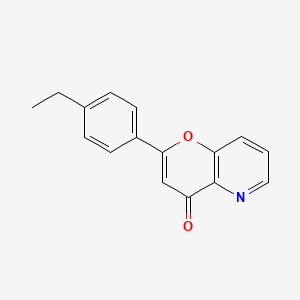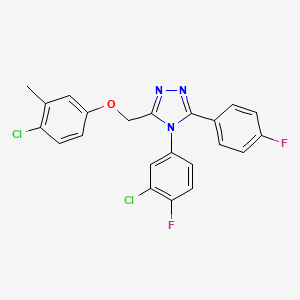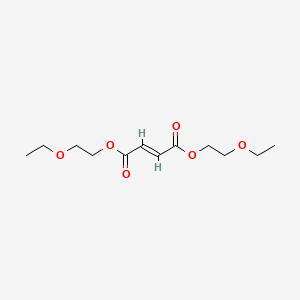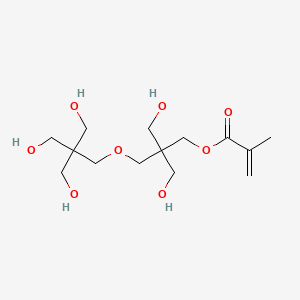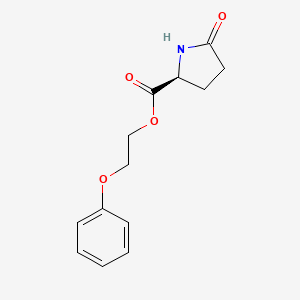
Phenoxyethyl PCA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenoxyethyl PCA, also known as 2-phenoxyethyl pyrrolidone carboxylic acid, is a compound commonly used in cosmetic and personal care products. It functions primarily as a humectant, helping to retain moisture in the skin. This compound is known for its antimicrobial properties, which can help preserve formulations and enhance skin hygiene .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenoxyethyl PCA can be synthesized through the reaction of phenoxyethanol with pyrrolidone carboxylic acid. The reaction typically involves the esterification of phenoxyethanol with pyrrolidone carboxylic acid under acidic conditions. The process may require a catalyst, such as sulfuric acid, to facilitate the reaction. The reaction is carried out at elevated temperatures to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. After the reaction is complete, the product is purified through distillation or crystallization to obtain high-purity this compound suitable for use in cosmetic formulations .
Analyse Des Réactions Chimiques
Types of Reactions
Phenoxyethyl PCA undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form phenoxyacetic acid derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: The phenoxy group can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions
Major Products Formed
Oxidation: Phenoxyacetic acid derivatives.
Reduction: Phenoxyethyl alcohol derivatives.
Substitution: Various phenoxyethyl derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Phenoxyethyl PCA has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its antimicrobial properties and its ability to enhance skin hydration.
Medicine: Investigated for potential therapeutic applications due to its antimicrobial and moisturizing properties.
Industry: Widely used in cosmetic formulations to improve product stability and efficacy .
Mécanisme D'action
Phenoxyethyl PCA exerts its effects primarily through its ability to retain moisture and its antimicrobial properties. The compound interacts with the skin’s natural moisture barrier, enhancing hydration and preventing water loss. Its antimicrobial action is due to its ability to disrupt microbial cell membranes, leading to cell death. This makes it effective against a broad spectrum of bacteria and fungi .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenoxyethanol: A glycol ether used as a preservative and solvent.
Phenoxyethyl piperidine: Known for its pharmacological activities, including antitussive and anticancer properties.
Phenoxyethyl morpholine: Used in selective estrogen receptor modulator drugs
Uniqueness
Phenoxyethyl PCA stands out due to its dual functionality as a humectant and antimicrobial agent. This makes it particularly valuable in cosmetic formulations where both moisture retention and preservation are critical. Its ability to enhance skin hydration while providing antimicrobial protection sets it apart from other similar compounds .
Propriétés
Numéro CAS |
835913-41-2 |
|---|---|
Formule moléculaire |
C13H15NO4 |
Poids moléculaire |
249.26 g/mol |
Nom IUPAC |
2-phenoxyethyl (2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C13H15NO4/c15-12-7-6-11(14-12)13(16)18-9-8-17-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,15)/t11-/m0/s1 |
Clé InChI |
IBJOBFSVAQOVRA-NSHDSACASA-N |
SMILES isomérique |
C1CC(=O)N[C@@H]1C(=O)OCCOC2=CC=CC=C2 |
SMILES canonique |
C1CC(=O)NC1C(=O)OCCOC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


